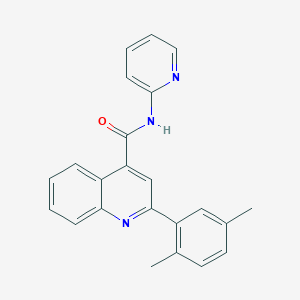![molecular formula C26H37N3O2 B4628548 2-{1-(3-甲氧基苄基)-4-[1-(2-甲基苯基)-4-哌啶基]-2-哌嗪基}乙醇](/img/structure/B4628548.png)
2-{1-(3-甲氧基苄基)-4-[1-(2-甲基苯基)-4-哌啶基]-2-哌嗪基}乙醇
描述
Synthesis Analysis
The synthesis of compounds related to "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" has been extensively studied, revealing diverse methodologies. For instance, Wang Jin-peng (2013) optimized the synthesis of a structurally similar compound, highlighting the importance of controlling technological parameters like raw material ratio, reaction time, and temperature for achieving high yields and purity (Wang Jin-peng, 2013).
Molecular Structure Analysis
Research on molecular structure is crucial for understanding the physical and chemical behavior of compounds. Studies, such as those by Chayanna Harish Chinthal et al. (2021), have explored the hydrogen-bonded assemblies of related compounds, indicating the influence of molecular structure on the compound's properties and reactivity (Chayanna Harish Chinthal et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of "2-{1-(3-methoxybenzyl)-4-[1-(2-methylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol" and similar compounds have been the subject of numerous studies. For example, the work by E. Castro et al. (2001) on the kinetics and mechanisms of reactions involving alicyclic amines provides insight into the compound's reactivity under various conditions (E. Castro et al., 2001).
Physical Properties Analysis
The investigation into the physical properties of related compounds has shed light on their stability, solubility, and other critical parameters. For example, studies on the synthesis and structure elucidation of related compounds have provided valuable data on their crystalline structure and stability (M. Alotaibi et al., 2018).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various reagents and conditions, have been detailed in studies such as the one by Zhu Wen-jie (2004), which explored the synthesis and antibacterial activities of Schiff base compounds, suggesting a broad spectrum of chemical behavior and potential applications (Zhu Wen-jie, 2004).
科学研究应用
合成与化学反应
具有与指定化学品相似的结构的化合物的研究通常探讨它们的合成和化学反应,例如亲核芳香取代。例如,哌啶与含硝基的芳烃反应的研究表明,在特定条件下可以得到定量产率,这突出了与合成或改性您感兴趣的化合物类似的机制(Pietra & Vitali, 1972)。
环境影响与降解
还可能研究含有芳香结构和哌啶或哌嗪环的化合物的环境影响和降解途径。例如,对对羟基苯甲酸酯(与所讨论的化合物具有一些官能团相似性)在水生环境中的归趋和行为的研究揭示了它们在自然界中的生物降解性和持久性(Haman et al., 2015)。
潜在的治疗应用
虽然没有具体说明“2-{1-(3-甲氧基苄基)-4-[1-(2-甲基苯基)-4-哌啶基]-2-哌嗪基}乙醇”在治疗中的直接应用,但正在探索类似化合物的治疗潜力。例如,橄榄和葡萄酒中发现的酚类化合物酪醇和羟基酪醇表现出抗炎、抗病毒和抗肿瘤特性,这表明相关化合物的潜在生物医学应用(Ramos et al., 2020)。
酶促降解和修复
包括具有与所述化合物相似的结构的化合物的有机污染物的酶促降解突出了生物修复策略的潜力。对氧化还原介体和漆酶和过氧化物酶等酶的研究表明它们能够转化或降解顽固的有机分子,这表明它们在环境清理和污染控制中的应用(Husain & Husain, 2007)。
属性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[1-(2-methylphenyl)piperidin-4-yl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O2/c1-21-6-3-4-9-26(21)27-13-10-23(11-14-27)29-16-15-28(24(20-29)12-17-30)19-22-7-5-8-25(18-22)31-2/h3-9,18,23-24,30H,10-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIWPBQWHPQJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N3CCN(C(C3)CCO)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4628511.png)


![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4628545.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4628558.png)
![N-{2-[(3,4-diethoxybenzoyl)amino]ethyl}-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4628560.png)
![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)
![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)